![molecular formula C13H13BrClN B13471467 3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
3-[(2-Bromophenyl)methyl]aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Bromophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an aniline group through a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]aniline hydrochloride typically involves a multi-step process. One common method is the bromination of toluene to form 2-bromotoluene, followed by a Friedel-Crafts alkylation reaction with aniline to produce the desired compound. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-[(2-Bromophenyl)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted aniline compounds .
科学研究应用
3-[(2-Bromophenyl)methyl]aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(2-Bromophenyl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and aniline group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
3-Bromo-N-methylaniline: Similar in structure but with a methyl group instead of a methylene bridge.
2-Bromoaniline: Lacks the methylene bridge and has the bromine atom directly attached to the aniline ring.
4-Bromoaniline: The bromine atom is positioned at the para position relative to the aniline group.
Uniqueness
3-[(2-Bromophenyl)methyl]aniline hydrochloride is unique due to the presence of the methylene bridge, which influences its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
属性
分子式 |
C13H13BrClN |
|---|---|
分子量 |
298.60 g/mol |
IUPAC 名称 |
3-[(2-bromophenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(15)9-10;/h1-7,9H,8,15H2;1H |
InChI 键 |
IQAXNFMXRSRULJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)N)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
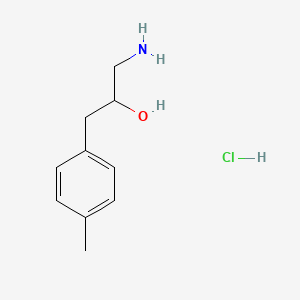
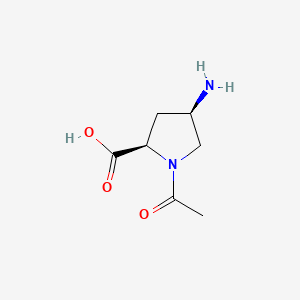
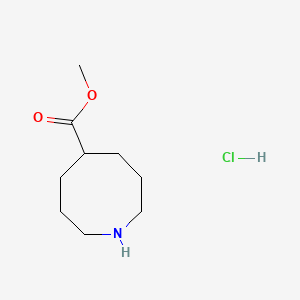
amine hydrochloride](/img/structure/B13471411.png)
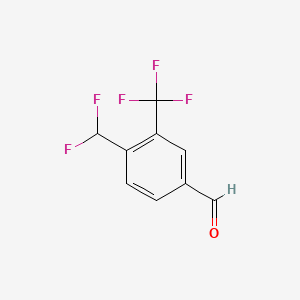

![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
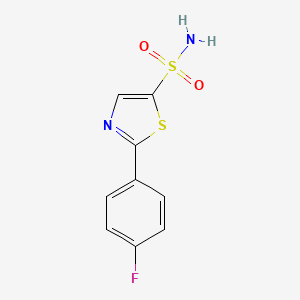
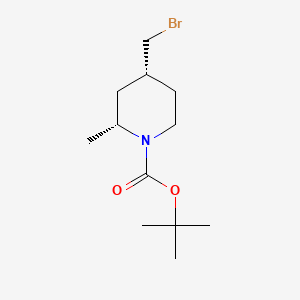
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)

